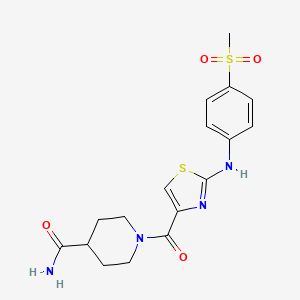

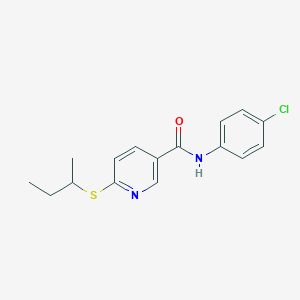

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is a useful research compound. Its molecular formula is C16H17ClN2OS and its molecular weight is 320.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Ligand Applications

One-pot Synthesis as Ligand Materials : 6-(2,4-difluorophenyl)nicotinamide, a compound structurally similar to 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide, was synthesized through a one-pot method, combining Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This compound has been identified for its potential use as ligand materials in blue phosphorescent OLED dopants, indicating the potential of such nicotinamide derivatives in electronic applications (Zhou, 2014).

Agricultural Applications

Herbicidal Activity and Structure-Activity Relationships : N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown significant herbicidal activity against various plants such as Agrostis stolonifera and Lemna paucicostata. The study highlights the potential of nicotinamide derivatives in developing new herbicides, especially against monocotyledonous weeds, and provides insights into the structure-activity relationships crucial for this application (Chen et al., 2021).

Supramolecular Chemistry and Material Science

Molecular Conformations and Supramolecular Structures : The study of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, structurally related to this compound, revealed insights into their molecular conformations and supramolecular structures. These derivatives demonstrated a higher degree of torsion of the pyridine ring with respect to the amide group compared to unsubstituted compounds. The supramolecular structures were defined by hydrogen-bonded chains and rings forming three-dimensional networks, indicating the potential of such compounds in the design of complex molecular architectures (Gomes et al., 2013).

Interaction with Other Compounds

Effect on Solubility and Transdermal Permeation : Nicotinamide's interaction with parabens was studied to understand its effect on solubility, partition, and transdermal permeation. The study revealed that nicotinamide can significantly reduce the permeability coefficients of parabens through the skin by affecting their solubility and partitioning. This finding suggests that nicotinamide derivatives may play a role in enhancing the efficacy of other compounds in pharmaceutical and cosmetic formulations (Nicoli et al., 2008).

Biochemical and Cellular Roles

Translating Nutrition into Clinical Care : Nicotinamide, closely related to this compound, plays a crucial role in cellular energy metabolism and influences multiple pathways related to cellular survival and death. Its ability to modulate pathways like forkhead transcription factors, sirtuins, protein kinase B (Akt), and others, shows its potential in treating various diseases and offers insights into the development of new therapeutic strategies (Maiese et al., 2009).

Propiedades

IUPAC Name |

6-butan-2-ylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c1-3-11(2)21-15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGASVMCFAARLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)

![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)

![N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2402196.png)

![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B2402205.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)